molecular formula C14H11F2NOS B4817814 N-(2,6-difluorophenyl)-2-(methylthio)benzamide

N-(2,6-difluorophenyl)-2-(methylthio)benzamide

Cat. No. B4817814
M. Wt: 279.31 g/mol
InChI Key: GSILCAZABVYWDT-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-2-(methylthio)benzamide, also known as DFB, is a chemical compound that has been widely used in scientific research for its unique properties. DFB is a small molecule that can selectively inhibit the activity of a specific protein, making it a valuable tool for studying various biological processes.

Mechanism of Action

N-(2,6-difluorophenyl)-2-(methylthio)benzamide selectively binds to the active site of PKD, preventing its activation and subsequent downstream signaling. This inhibition leads to a decrease in the phosphorylation of PKD substrates, ultimately affecting various cellular processes.
Biochemical and Physiological Effects:
N-(2,6-difluorophenyl)-2-(methylthio)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(2,6-difluorophenyl)-2-(methylthio)benzamide can inhibit cell proliferation and induce apoptosis in cancer cells. N-(2,6-difluorophenyl)-2-(methylthio)benzamide has also been shown to reduce inflammation and oxidative stress in various disease models.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorophenyl)-2-(methylthio)benzamide is a valuable tool for studying the role of PKD in various biological processes. Its selectivity for PKD allows for specific inhibition of this protein without affecting other signaling pathways. However, N-(2,6-difluorophenyl)-2-(methylthio)benzamide has limitations in its use as a tool compound. Its potency and selectivity can vary depending on the cell type and experimental conditions used. Additionally, N-(2,6-difluorophenyl)-2-(methylthio)benzamide has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

N-(2,6-difluorophenyl)-2-(methylthio)benzamide has potential for further development as a therapeutic agent. Its ability to inhibit PKD activity makes it a promising candidate for cancer treatment, as PKD is overexpressed in various cancer types. Additionally, N-(2,6-difluorophenyl)-2-(methylthio)benzamide's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to optimize N-(2,6-difluorophenyl)-2-(methylthio)benzamide's potency, selectivity, and pharmacokinetic properties for its use as a therapeutic agent.

Scientific Research Applications

N-(2,6-difluorophenyl)-2-(methylthio)benzamide has been widely used in scientific research for its ability to selectively inhibit the activity of a specific protein, called protein kinase D (PKD). PKD is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKD activity, N-(2,6-difluorophenyl)-2-(methylthio)benzamide can be used to study the role of PKD in these processes.

properties

IUPAC Name

N-(2,6-difluorophenyl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2NOS/c1-19-12-8-3-2-5-9(12)14(18)17-13-10(15)6-4-7-11(13)16/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSILCAZABVYWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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